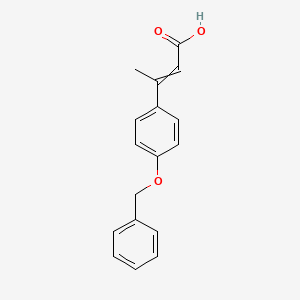
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate, to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The next step involves an aldol condensation reaction between 4-(benzyloxy)benzaldehyde and an appropriate enolate, such as ethyl acetoacetate, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids or alcohols.
科学研究应用
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the but-2-enoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(E)-3-(4-Methoxyphenyl)but-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-3-(4-Hydroxyphenyl)but-2-enoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
3-(4-phenylmethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C17H16O3/c1-13(11-17(18)19)15-7-9-16(10-8-15)20-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19) |
InChI 键 |
YFFLEGNVPFIPRA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















